N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
- N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. By targeting specific pathways or enzymes involved in cancer cell proliferation, this compound may contribute to novel cancer therapies .
- The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. Its sulfonamide group interferes with essential cellular processes, making it a potential candidate for developing new antimicrobial drugs .
- N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide has been investigated for its anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .
- Researchers have explored the compound’s ability to block calcium channels. Calcium channels play a crucial role in cellular signaling, and their dysregulation is associated with various diseases. This compound’s calcium channel antagonistic effects could have therapeutic implications .
- The compound’s structural features suggest it might act as a diuretic. Diuretics help regulate fluid balance and blood pressure, making them valuable in treating conditions like hypertension and edema .
- Scientists have focused on developing derivatives of this compound with improved druglikeness and pharmacokinetic properties. By modifying substituents and optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, researchers aim to enhance its clinical utility .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Calcium Channel Antagonism
Diuretic Potential
ADME-Tox Properties Optimization
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases, calcium channels, and adenosine A2a receptors .
Mode of Action
Pyrimidine derivatives are known to exhibit a variety of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . These activities suggest a complex interaction with their targets leading to these diverse effects.
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, antifungal activity, antiparasitic activity, diuretic activity, antitumor activity, antifilarial activity, dna topoisomerase ii inhibition, antitubercular activity, antimalarial and antiplasmodial activity, anti-inflammatory and analgesic activities, anti-hiv activity, cardiovascular and antihypertensive activity, antiulcer activity, hair disorders activities, calcium-sensing receptor antagonism, dpp-iv inhibition, antidiabetic activity, potent adenosine a2a receptor agonistic or antagonist action, tlr8 or interferon beta (ifn-β) modulation, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme a (hmg-coa) reductase inhibition and coronary heart disease therapeutics, anticancer activity, key intermediate for vitamin b1, pyruvate dehydrogenase kinase inhibition .
Pharmacokinetics
The text suggests that special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties .
Result of Action
Given the wide range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and pathway it interacts with .
properties
IUPAC Name |
4-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-9(6-4-7)20(18,19)15-10-8(2)13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPKNRUBUWEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzenesulfonamide |
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